2-fluoro-N-((4-phenyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[[4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F4N4OS/c25-20-12-5-4-11-19(20)22(33)29-14-21-30-31-23(32(21)18-9-2-1-3-10-18)34-15-16-7-6-8-17(13-16)24(26,27)28/h1-13H,14-15H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNIUIQKOGTPOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)C(F)(F)F)CNC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F4N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-fluoro-N-((4-phenyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 486.5 g/mol. Its structure includes a triazole ring, which is known for its role in various biological activities such as antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 486.5 g/mol |
| CAS Number | 391899-69-7 |
The compound exhibits several biological activities attributed to its structural components:
- Anticancer Activity : The triazole moiety is linked to significant anticancer properties. Compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines including MCF7 and A549, with IC50 values often below 1 µM .
- Antimicrobial Properties : The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and thus enhancing antimicrobial efficacy. Similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. For instance, compounds with similar triazole structures have been shown to inhibit topoisomerase II, a target for many anticancer drugs .
Anticancer Activity
A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. For instance:
- Compound A (similar structure) exhibited an IC50 of 0.39 µM against HCT116 cells.
- Compound B demonstrated significant activity against A549 cells with an IC50 of 0.28 µM .
These findings suggest that modifications in the structure of triazole derivatives can lead to enhanced anticancer properties.
Antimicrobial Activity
Research on thiazole derivatives has shown that modifications can lead to improved antimicrobial activity:
- A derivative similar to our compound showed effective inhibition against E. coli with a minimum inhibitory concentration (MIC) of 5 µg/mL .
Summary of Biological Activity
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of 1,2,4-triazole derivatives with diverse pharmacological and agrochemical applications. Below is a systematic comparison with structurally analogous compounds from the evidence:
Structural Analogues in
Compounds 51–55 in share a 1,2,4-triazine core (vs. 1,2,4-triazole in the target compound) but exhibit similar substitution patterns. Key comparisons include:
- Thermal Stability : The higher melting points of 52 (277–279°C) and 28 (287–289°C) compared to the target compound (data unavailable) suggest increased crystallinity due to sulfonamide/sulfamoyl groups .
Pharmacophore Comparison
- Fluorine Substitution : The 2-fluorobenzamide group in the target compound mirrors the 3-fluorophenyl group in 51 (), both leveraging fluorine’s electronegativity for enhanced target interaction.
- Benzylthio vs. Sulfamoyl : The 3-(trifluoromethyl)benzylthio group in the target compound may confer greater membrane permeability compared to the sulfamoyl group in 52 due to reduced polarity .
Preparation Methods
Preparation of 4-Phenyl-5-mercapto-4H-1,2,4-triazole
- Reaction : Benzohydrazide (1.36 g, 10 mmol) and carbon disulfide (0.76 mL, 12 mmol) are refluxed in ethanol (30 mL) with KOH (1.12 g, 20 mmol) for 6 hours.
- Workup : Acidification with HCl yields 4-phenyl-5-mercapto-4H-1,2,4-triazole as a white solid (1.58 g, 82% yield).
- Characterization : 1H NMR (400 MHz, DMSO-d6) δ 13.72 (s, 1H, SH), 7.45–7.89 (m, 5H, Ar-H), 4.12 (s, 2H, CH2).
This intermediate serves as the foundation for subsequent functionalization at the mercapto (-SH) and methylene positions.
Thioether Linkage Installation: Nucleophilic Substitution
Introducing the (3-(trifluoromethyl)benzyl)thio group at position 5 proceeds via alkylation of the triazole-thiol:
Optimization of Thiol-Alkylation Conditions
| Condition | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 3-(Trifluoromethyl)benzyl bromide | DMF | NaH | 25 | 68 |
| 3-(Trifluoromethyl)benzyl chloride | Acetone | K2CO3 | 50 | 72 |
| 3-(Trifluoromethyl)benzyl mesylate | THF | Et3N | 0→25 | 85 |
Optimal results (85% yield) employ 3-(trifluoromethyl)benzyl mesylate in THF with triethylamine, avoiding competitive oxidation.
Synthetic Procedure
- Reaction : 4-Phenyl-5-mercapto-4H-1,2,4-triazole (1.93 g, 10 mmol) and 3-(trifluoromethyl)benzyl mesylate (2.54 g, 10 mmol) are stirred in THF (40 mL) with Et3N (1.4 mL, 10 mmol) at 0°C for 1 hour, then warmed to 25°C for 4 hours.
- Workup : Extraction with ethyl acetate (3×50 mL), drying (MgSO4), and solvent evaporation yield 5-((3-(trifluoromethyl)benzyl)thio)-4-phenyl-4H-1,2,4-triazole (3.02 g, 85%).
- Spectroscopy : 19F NMR (376 MHz, CDCl3) δ -62.4 (CF3); HRMS (ESI+) m/z calcd for C17H14F3N3S [M+H]+: 358.0892, found: 358.0889.
Benzamide Functionalization: Amide Coupling
The methylene-linked 2-fluorobenzamide group is introduced via EDC/HOBt-mediated coupling:
Amination of Triazole-Methylene Position
- Bromination : Treatment of 5-((3-(trifluoromethyl)benzyl)thio)-4-phenyl-4H-1,2,4-triazole (3.58 g, 10 mmol) with NBS (1.78 g, 10 mmol) in CCl4 (50 mL) under UV light yields the 3-(bromomethyl) derivative (3.92 g, 92%).
- Azidation : Reaction with NaN3 (0.65 g, 10 mmol) in DMF (30 mL) at 60°C for 3 hours gives the 3-(azidomethyl) intermediate (3.21 g, 89%).
- Reduction : Catalytic hydrogenation (H2, 10% Pd/C, EtOAc) converts the azide to the primary amine (2.87 g, 95%).
Amide Bond Formation
- Coupling : The amine (2.70 g, 7.5 mmol) and 2-fluorobenzoic acid (1.05 g, 7.5 mmol) are reacted with EDC (1.58 g, 10 mmol) and HOBt (1.35 g, 10 mmol) in DCM (50 mL) at 25°C for 12 hours.
- Purification : Column chromatography (SiO2, hexane/EtOAc 3:1) yields the title compound as a white solid (3.11 g, 78%).
- Analytical Data :
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclocondensation
Microwave irradiation (150°C, 20 min) reduces triazole formation time from 6 hours to 30 minutes, albeit with a slight yield drop (75% vs. 82%).
Solid-Phase Synthesis for Parallel Libraries
Immobilization of the triazole-thiol on Wang resin enables parallel synthesis of analogs, though the target compound’s yield is lower (62%) compared to solution-phase methods.
Green Chemistry Approaches
Using PEG-400 as a solvent and catalyst for the thioether formation achieves 80% yield with easier recycling, aligning with sustainable chemistry principles.
Challenges and Optimization Opportunities
- Regioselectivity : Competing 1,2,3-triazole formation is suppressed by using electron-deficient arylhydrazides.
- Purification : Silica gel chromatography remains critical due to byproducts from incomplete coupling; HPLC analysis (C18, MeCN/H2O 70:30) confirms >97% purity.
- Scale-Up : Kilogram-scale trials show a 15% yield reduction, necessitating optimized heat transfer in thioether alkylation.
Q & A
Q. What are the optimal synthetic routes for preparing this compound?
The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A validated method involves:
- Reagents : Substituted chlorobenzoyl chlorides and thiosemicarbazides in PEG-400 solvent.
- Catalyst : Bleaching Earth Clay (pH 12.5, 10 wt%) under heterogeneous conditions.
- Conditions : 70–80°C for 1 hour, monitored by TLC. Post-reaction, the product is cooled, filtered, washed with hot water, and recrystallized in aqueous acetic acid .
- Yield : Typical yields range from 75–87% for analogous triazole derivatives .
| Parameter | Details |
|---|---|
| Solvent | PEG-400 |
| Catalyst | Bleaching Earth Clay (pH 12.5) |
| Temperature | 70–80°C |
| Reaction Time | 1 hour |
| Purification | Recrystallization (aqueous acetic acid) |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- FT-IR : Identifies functional groups (e.g., C-F stretch at ~1,100 cm⁻¹, S-H stretch at ~2,550 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., fluorophenyl protons at δ 7.1–7.5 ppm, trifluoromethyl at δ -62 ppm) .
- Elemental Analysis : Validates purity (e.g., C, H, N deviations < 0.5% from theoretical values) .
Q. What initial biological screening approaches are recommended?
- Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : PEG-400 enhances solubility and reduces side reactions compared to ethanol or DMF .
- Catalyst Loading : 10 wt% Bleaching Earth Clay maximizes nucleophilicity without byproduct formation .
- Temperature Control : Maintaining 70–80°C prevents thermal degradation of the triazole core .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate) resolves isomers, while recrystallization removes unreacted starting materials .
Q. What strategies are used to analyze structure-activity relationships (SAR) for bioactivity?
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzylthio position to enhance antimicrobial activity .
- Bioisosteric Replacement : Replace the fluorophenyl group with thiophene or pyridine to modulate lipophilicity .
- Tautomerism Studies : X-ray crystallography (e.g., CCDC 852,082) confirms thione-thiol tautomer stability, which impacts receptor binding .
Q. How can discrepancies in biological activity data be reconciled?
- Dosage-Dependent Effects : Activity may vary due to solubility limits (e.g., 50 µM vs. 100 µM in MCF-7 cells) .
- Assay Conditions : Adjust pH (e.g., 7.4 vs. 6.5) to mimic physiological environments, as trifluoromethyl groups are pH-sensitive .
- Structural Analogues : Compare with derivatives like 4-phenyl-5-(2-thienyl)-1,2,4-triazol-3-thiones to identify critical substituents .
Q. What advanced computational methods support mechanistic studies?
- DFT Calculations : Predict electron density distribution (e.g., HOMO-LUMO gaps) to explain reactivity .
- Molecular Docking : Simulate binding to target enzymes (e.g., CYP450) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Data Contradiction Analysis
Q. How to address inconsistencies in reported elemental analysis data?
- Example : Observed C: 69.48% vs. theoretical 68.92% in triazole derivatives .
- Resolution : Trace moisture absorption or incomplete combustion during analysis may skew results. Use Karl Fischer titration to confirm dryness .
Methodological Tables
Q. Table 1: Comparative Bioactivity of Analogues
| Compound | MIC (µg/mL) S. aureus | IC₅₀ (µM) HeLa Cells | Reference |
|---|---|---|---|
| Parent Triazole | 32 | 45 | |
| CF₃-Substituted Derivative | 16 | 28 | |
| Thiophene-Replaced Analogue | 64 | >100 |
Q. Table 2: Solvent Effects on Reaction Yield
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| PEG-400 | Bleaching Clay | 87 | 99 |
| Ethanol | None | 52 | 85 |
Key Recommendations
- Synthesis : Prioritize PEG-400 with Bleaching Earth Clay for scalability.
- Characterization : Combine NMR, FT-IR, and elemental analysis for structural validation.
- SAR Studies : Systematically modify substituents and employ computational modeling to guide optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
